molecular formula C11H10O3 B1596660 6-Methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-40-5

6-Methoxy-2H-chromene-3-carbaldehyde

Cat. No. B1596660
CAS RN: 57543-40-5
M. Wt: 190.19 g/mol
InChI Key: BTRAXMCPHYMXAL-UHFFFAOYSA-N
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Description

“6-Methoxy-2H-chromene-3-carbaldehyde” is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.2 .


Molecular Structure Analysis

The InChI code for “6-Methoxy-2H-chromene-3-carbaldehyde” is 1S/C11H10O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-6H,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“6-Methoxy-2H-chromene-3-carbaldehyde” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 338.2±42.0 °C at 760 mmHg, and a flash point of 149.5±14.3 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Field : Organic & Biomolecular Chemistry

    • Application : 2H-chromenes, including 6-Methoxy-2H-chromene-3-carbaldehyde, are important oxygen heterocycles. They are widely used in natural products, pharmaceutical agents, biologically relevant molecules, materials science, and organic synthesis .
    • Methods : Two major synthetic strategies have been developed towards such compounds .
    • Results : This compound has been used broadly in materials science and organic synthesis .
  • Field : Antioxidant Activity Research

    • Application : 6-Methoxy-2H-chromene-3-carbaldehyde has been used in the synthesis of antioxidant compounds .
    • Methods : 3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one and 1-(6-methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one were synthesized by condensation of 6-methoxy-2H-chromen-3-carbaldehyde or 1-(6-methoxy-2H-chromen-3-yl)ethanone with acetophenone or benzaldehyde, respectively .
    • Results : The synthesized chalcones were evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and DPPH free radical scavenging methods. Both compounds showed antioxidant activity, in comparison with trolox .

Safety And Hazards

The safety information for “6-Methoxy-2H-chromene-3-carbaldehyde” indicates that it has hazard statements H302 - H319 . This suggests that it may be harmful if swallowed and may cause serious eye irritation.

properties

IUPAC Name

6-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRAXMCPHYMXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206164
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2H-chromene-3-carbaldehyde

CAS RN

57543-40-5
Record name 6-Methoxy-2H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: 5-Methoxy-2-hydroxybenzaldehyde (25 g, 0.16 mol) and potassium carbonate (22.7 g, 0.16 mol) are taken up in 300 ml of 1,4-dioxane and treated with acrolein (13.8 g, 0.25 mol). The mixture is heated at 100° C. for 1 hour, and allowed to cool. The mixture is diluted with water and extracted three times with ether. The combined ether extracts are dried (MgSO4) and evaporated. The residual oil is dissolved in a minimal amount of ethyl acetate (approx. 40 ml) and passed through 40 g of silica gel. The gel is successively washed with several portions of a hexane/ether mixture (3:1) until no further fluorescent material is eluted. The organic phase is evaporated and the residue is crystallized from ethyl acetate/hexane to give 6-methoxy-2H-1-benzopyran-3-carboxaldehyde as a yellow solid, m.p. 49°-50° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Zhang, C Lou, Z Hu, M Yan - Arkivoc, 2009 - arkat-usa.org
Conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes has been studied using a number of amines as the catalysts. Prolinol triethylsilyl ether was found to be the best …
Number of citations: 9 www.arkat-usa.org
MK Katiyar, GK Dhakad, S Arora, S Bhagat… - Journal of Molecular …, 2022 - Elsevier
Chromene is commonly found in nature and is considered one of the most frequently used scaffolds in heterocyclic chemistry for the designing of chemical probes for therapeutic and …
Number of citations: 16 www.sciencedirect.com
SY Shin, H Jung, S Ahn, D Hwang, H Yoon… - Bioorganic & medicinal …, 2014 - Elsevier
Ovarian carcinoma remains the most lethal among gynecological cancers. Chemoresistance is a clinical problem that severely limits treatment success. To identify potent anticancer …
Number of citations: 57 www.sciencedirect.com
SY Shin, S Ahn, MJ Park, H Yoon, M Kim, SY Ji… - Journal of the Korean …, 2012 - Springer
Most plant-derived phenolic compounds are synthesized as secondary metabolites in plants due to their defense strategies. Previous studies have reported the inhibitory effect of …
Number of citations: 8 link.springer.com
H Aryapour, GH Riazi, S Ahmadian… - Pharmaceutical …, 2012 - Taylor & Francis
… Condensation of 6-methoxy-2H-chromene-3-carbaldehyde or 6-chloro-2H-chromene-3-carbaldehyde with appropriate acetophenone in ethanol solution of NaOH yielded the …
Number of citations: 32 www.tandfonline.com
CR Sinu, N Vijay, KV Radhakrishnan - 2014 - conference.cusat.ac.in
The thesis entitled “Exploration of Novel Organic Reactions Catalyzed by Nucleophilic Heterocyclic Carbenes (NHCs)” embodies the results of the investigations carried out to explore …
Number of citations: 0 conference.cusat.ac.in

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